molecular formula C8H12N4O3 B3011497 2,4-Dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide CAS No. 923249-47-2

2,4-Dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide

Cat. No. B3011497
M. Wt: 212.209
InChI Key: YGWKMUJENCKUJK-UHFFFAOYSA-N
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Description

  • Storage : Store at room temperature .

Scientific Research Applications

Supramolecular Arrangements

2,4-Dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide derivatives have been explored for their supramolecular arrangements. The relationship between molecular structure and crystal structure in such compounds is significant, with crystallographic analysis highlighting the role of substituents on the cyclohexane ring in supramolecular arrangements. The structures defined by these arrangements include dimers and ribbons formed by the interactions between hydantoin rings (Graus et al., 2010).

Antimicrobial and Detoxification Applications

A novel N-halamine precursor, which includes 2,4-Dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide, has been synthesized and applied to cotton fabrics. This compound shows promising antimicrobial properties against Staphylococcus aureus and Escherichia coli O157:H7. Additionally, these chlorinated cotton fabrics have been used for the detoxification of chemical mustard simulant (Ren et al., 2009).

Ultrasound-Assisted Synthesis of Derivatives

The ultrasound-assisted synthesis of 1,3,8-triazaspiro[4.5]decane-4-one urea derivatives has been reported. This innovative method emphasizes environmental friendliness, energy efficiency, and greater selectivity under ambient conditions (Velupula et al., 2021).

Myelostimulating Activity

Certain 1,3,8-Triazaspiro[4.5]decane-2,4-diones have shown myelostimulating activity, particularly in artificially induced myelodepressive syndrome. These compounds significantly accelerate the regeneration of lymphocyte and granulocyte cell pools in bone marrow hematopoiesis (Yu et al., 2018).

Future Directions

: Santa Cruz Biotechnology

properties

IUPAC Name

2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O3/c9-6(14)12-3-1-8(2-4-12)5(13)10-7(15)11-8/h1-4H2,(H2,9,14)(H2,10,11,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGWKMUJENCKUJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)NC(=O)N2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide

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